molecular formula C10H12Cl2N2 B6336942 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride;  95% CAS No. 1987175-53-0

2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95%

Cat. No. B6336942
CAS RN: 1987175-53-0
M. Wt: 231.12 g/mol
InChI Key: JPSSURHOFVTAKD-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride, more commonly known as 4-Chloro-N,N-dimethyltryptamine (4-Chloro-DMT), is a synthetic indolealkylamine compound with a chemical structure similar to that of the neurotransmitter serotonin. 4-Chloro-DMT is a potent psychedelic drug that has been used in scientific research for its possible applications in the treatment of certain mental health disorders.

Scientific Research Applications

2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been studied for its potential applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). In animal studies, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been shown to produce antidepressant-like effects, as well as anxiolytic and anti-inflammatory effects. In addition, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been studied for its potential applications in the treatment of addiction and substance use disorders, as well as for its potential use as a cognitive enhancer.

Mechanism of Action

The exact mechanism of action of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% is not fully understood. However, it is believed that 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% acts as a partial agonist of the serotonin 5-HT2A receptor, as well as a partial agonist of the serotonin 5-HT1A receptor. It is also believed that 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% interacts with other receptors, such as the dopamine D2 receptor and the glutamate NMDA receptor, to produce its effects.
Biochemical and Physiological Effects
2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been shown to produce a wide range of biochemical and physiological effects. In animal studies, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been shown to produce antidepressant-like effects, anxiolytic effects, anti-inflammatory effects, and cognitive enhancing effects. In addition, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% has been shown to produce changes in heart rate, respiration rate, and body temperature.

Advantages and Limitations for Lab Experiments

The main advantage of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% for lab experiments is its potency. 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% is a very potent psychedelic drug, and as such, it can be used in very small doses to produce desired effects. This makes it ideal for use in lab experiments. However, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% is not approved for human use, and as such, it is not available in many countries. In addition, 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% is a Schedule I substance in the United States, meaning that it is illegal to possess or use it without a license.

Future Directions

There are a number of potential future directions for the use of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95%. For example, further research could be conducted to better understand the mechanism of action of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% and its potential applications in the treatment of mental health disorders. In addition, further research could be conducted to explore the potential use of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% as a cognitive enhancer. Finally, further research could be conducted to explore the potential use of 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% as an anti-addiction drug.

Synthesis Methods

2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% can be synthesized from indole and chloroethanol in a reaction catalyzed by hydrochloric acid. The reaction proceeds in two steps. First, the indole reacts with the chloroethanol to produce the intermediate 2-(4-chloro-1H-indol-3-yl)ethan-1-ol. Second, the intermediate is reacted with hydrochloric acid to produce 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride; 95% hydrochloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the intermediate.

properties

IUPAC Name

2-(4-chloro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSSURHOFVTAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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